molecular formula C6H6BrN3O2 B14846138 Methyl 6-bromopyrimidin-4-ylcarbamate

Methyl 6-bromopyrimidin-4-ylcarbamate

Cat. No.: B14846138
M. Wt: 232.03 g/mol
InChI Key: BHSWOASBZMNXJI-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrimidin-4-ylcarbamate is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromopyrimidin-4-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of 6-bromopyrimidine-4-carboxylic acid with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrimidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloropyrimidin-6-ylcarbamate
  • Methyl 2-bromopyrimidin-4-ylcarbamate
  • Methyl 6-fluoropyrimidin-4-ylcarbamate

Uniqueness

Methyl 6-bromopyrimidin-4-ylcarbamate is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

methyl N-(6-bromopyrimidin-4-yl)carbamate

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-2-4(7)8-3-9-5/h2-3H,1H3,(H,8,9,10,11)

InChI Key

BHSWOASBZMNXJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=NC=N1)Br

Origin of Product

United States

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